![molecular formula C18H16BrNO5 B2835785 2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate CAS No. 1794751-43-1](/img/structure/B2835785.png)
2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate
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Overview
Description
The compound is a complex organic molecule that contains a bromobenzyl group, an amino group, an oxoethyl group, and a methyl isophthalate group . These groups are common in organic chemistry and are often involved in various chemical reactions.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like electrophilic aromatic substitution, free radical bromination, and Fischer esterification .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromobenzyl group would likely be attached to the amino group, which would then be attached to the oxoethyl group. The methyl isophthalate group would likely be attached elsewhere on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could potentially be replaced through a nucleophilic substitution reaction . The amino group could participate in acid-base reactions, and the oxoethyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds with bromine atoms tend to be heavier and less volatile than their non-brominated counterparts . The presence of the amino and oxoethyl groups could potentially make the compound polar, which would affect its solubility in different solvents .Scientific Research Applications
- Relevance : 2A4MP4HB forms organic NLO single crystals. These crystals exhibit second harmonic conversion (SHC) due to their large hyperpolarizability. The overlap of π-orbitals in the molecule leads to delocalization of intermolecular charge distribution, resulting in high optical nonlinearity .
- Relevance : 2A4MP4HB belongs to the benzoate family. Other benzoate crystals have demonstrated SHC properties, making them attractive for nonlinear optical applications .
- Relevance : The bromobenzyl group in 2A4MP4HB is a benzylic position. Such groups can undergo nucleophilic substitution reactions, leading to diverse derivatives .
- Relevance : 2A4MP4HB likely requires several steps for synthesis. Considering the order of functional group modifications (e.g., nitration, bromination, and amine conversion) is crucial .
Nonlinear Optical Materials
Crystal Engineering
Benzylic Position Reactions
Multistep Synthesis Strategies
Future Directions
properties
IUPAC Name |
3-O-[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-17(22)13-3-2-4-14(9-13)18(23)25-11-16(21)20-10-12-5-7-15(19)8-6-12/h2-9H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBNKDBWNEOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate |
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